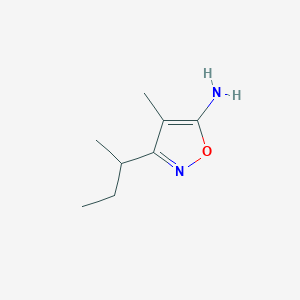
2-Methyl-6-pyrrolidin-3-ylpyrimidin-4-ol dihydrochloride
Vue d'ensemble
Description
2-Methyl-6-pyrrolidin-3-ylpyrimidin-4-ol dihydrochloride, also known as MPD, is a chemical compound used in scientific research. It is a potent agonist of the nicotinic acetylcholine receptor, which is involved in various physiological processes. MPD has been studied extensively for its potential therapeutic applications, especially in the treatment of neurological disorders.
Mécanisme D'action
2-Methyl-6-pyrrolidin-3-ylpyrimidin-4-ol dihydrochloride acts as an agonist of the nicotinic acetylcholine receptor, binding to the receptor and activating it. This leads to the opening of ion channels in the cell membrane, which allows the influx of ions such as sodium, calcium, and potassium. This influx of ions leads to depolarization of the cell membrane, which can trigger various downstream signaling pathways.
Biochemical and Physiological Effects:
The activation of the nicotinic acetylcholine receptor by this compound can have various biochemical and physiological effects. These include the release of neurotransmitters such as dopamine, norepinephrine, and acetylcholine, which can modulate various physiological processes such as attention, learning, and memory. This compound has also been shown to have neuroprotective effects, protecting neurons from damage caused by oxidative stress and other insults.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 2-Methyl-6-pyrrolidin-3-ylpyrimidin-4-ol dihydrochloride in lab experiments is its high potency and selectivity for the nicotinic acetylcholine receptor. This allows researchers to study the receptor and its downstream signaling pathways with high specificity and accuracy. However, one limitation of using this compound is its relatively short half-life, which can make it difficult to study long-term effects of receptor activation.
Orientations Futures
There are many potential future directions for research involving 2-Methyl-6-pyrrolidin-3-ylpyrimidin-4-ol dihydrochloride. One area of interest is the development of new therapeutics based on the nicotinic acetylcholine receptor and its downstream signaling pathways. This compound and other nicotinic agonists may have potential applications in the treatment of neurological disorders such as Alzheimer's disease, Parkinson's disease, and schizophrenia. Another area of interest is the development of new tools for studying the nicotinic acetylcholine receptor and its role in various physiological processes. This may include the development of new ligands and probes for the receptor, as well as the development of new techniques for studying receptor function and signaling.
Applications De Recherche Scientifique
2-Methyl-6-pyrrolidin-3-ylpyrimidin-4-ol dihydrochloride has been used extensively in scientific research as a tool to study the nicotinic acetylcholine receptor and its role in various physiological processes. It has been used in studies of the receptor's structure, function, and pharmacology. This compound has also been used to study the effects of nicotine and other nicotinic agonists on the receptor and its downstream signaling pathways.
Propriétés
IUPAC Name |
2-methyl-4-pyrrolidin-3-yl-1H-pyrimidin-6-one;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O.2ClH/c1-6-11-8(4-9(13)12-6)7-2-3-10-5-7;;/h4,7,10H,2-3,5H2,1H3,(H,11,12,13);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFQHVXSUMASRKX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=O)N1)C2CCNC2.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15Cl2N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![6-Chloro-3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B1462039.png)
![2-(Chloromethyl)-5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)oxazole](/img/structure/B1462040.png)



amine](/img/structure/B1462048.png)

![N-[(2,6-difluorophenyl)methyl]-1-methylpiperidin-4-amine](/img/structure/B1462050.png)




![N-[(2,4-difluorophenyl)methyl]-3-methylcyclohexan-1-amine](/img/structure/B1462059.png)